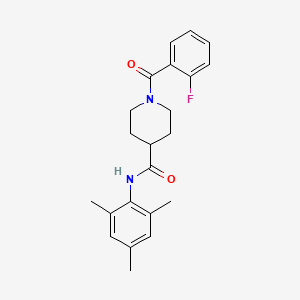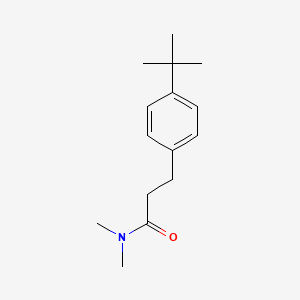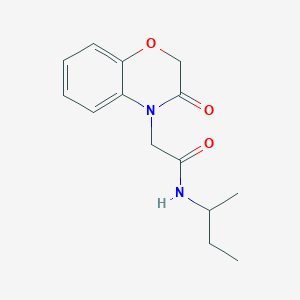![molecular formula C21H17N3O3 B4443014 1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4443014.png)
1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a benzyl group at position 1 and a methoxyphenyl group at position 5.
Mecanismo De Acción
Target of Action
The primary target of 1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is the PIM-1 kinase . PIM-1 kinase is a protein that is highly expressed in many different types of cancer and has an impact on carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . This makes it a promising target for the development of new cancer drugs .
Mode of Action
This compound interacts with its target, PIM-1 kinase, by inhibiting its activity . The inhibition of PIM-1 kinase leads to a decrease in cell proliferation and an increase in cell death, specifically through the process of apoptosis . This is achieved by the compound’s ability to bind to the PIM-1 protein, as elucidated by molecular docking studies .
Biochemical Pathways
The inhibition of PIM-1 kinase affects several biochemical pathways. One of the key pathways influenced is the cell cycle progression pathway . The compound causes cell cycle arrest at the G1 phase , preventing the cells from dividing and proliferating. This leads to a decrease in the number of cancer cells and slows down tumor growth .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation and an increase in cell death . Specifically, the compound significantly activates apoptosis in cancer cells, increasing the cell apoptosis by 58.29-fold . This leads to a decrease in the number of cancer cells and slows down tumor growth .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions suggest that 1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may also interact with these enzymes and proteins, potentially influencing biochemical reactions in the body.
Cellular Effects
Similar compounds have shown cytotoxicity against MCF-7 cells, a type of breast cancer cell . This suggests that this compound may also have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to inhibit PIM-1 kinase, a type of enzyme involved in cell survival and proliferation . This suggests that this compound may also exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene . The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Xylene, butanol (BuOH)
Catalysts: Sodium methoxide (MeONa)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their ability to inhibit protein tyrosine kinases and cyclin-dependent kinases.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
Uniqueness
1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and methoxyphenyl groups can influence its interaction with molecular targets, making it a valuable compound for drug discovery and development .
Propiedades
IUPAC Name |
1-benzyl-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-27-17-10-6-5-9-15(17)16-11-12-22-19-18(16)20(25)23-21(26)24(19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSXLXEPRUVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4442936.png)
![1-phenyl-5-propyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4442944.png)
![1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole](/img/structure/B4442964.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4442974.png)
![3-{2-[4-(2,3-Dimethylphenyl)piperazin-1-YL]ethyl}-1-(4-fluorophenyl)urea](/img/structure/B4442980.png)
![N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B4442987.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4442996.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4443003.png)



![N-[5-(oxolan-2-ylmethylsulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4443034.png)
![3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443040.png)
